Product packaging for 3-(Piperazin-2-yl)aniline(Cat. No.:CAS No. 760920-26-1)

3-(Piperazin-2-yl)aniline

Cat. No.: B1499517
CAS No.: 760920-26-1
M. Wt: 177.25 g/mol
InChI Key: DWGPGDDOMABLQW-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Research

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a fundamental scaffold in the development of new chemical entities. thieme-connect.comijrrjournal.com Its versatile structure allows for extensive modification, making it a privileged component in the design of novel molecules with diverse biological activities. thieme-connect.comnih.gov Piperazine derivatives are a broad class of compounds that have been the subject of intensive research, leading to their incorporation into a wide array of pharmaceuticals. ijrrjournal.comresearchgate.net

The significance of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms provide a large polar surface area and act as hydrogen bond donors and acceptors, which often leads to improved water solubility and oral bioavailability of drug candidates. nih.govresearchgate.net Furthermore, the piperazine ring's relative structural rigidity can enhance target affinity and specificity. nih.gov These characteristics have made piperazine and its derivatives a remarkable tool in medicinal chemistry, with applications spanning from anticancer and antimicrobial agents to treatments for neurological disorders. nih.govresearchgate.netresearchgate.netontosight.ai The chemical reactivity of piperazine also facilitates its use as a linker to connect different pharmacophores or as a scaffold for arranging key functional groups for interaction with biological targets. tandfonline.com

Structural Features of 3-(Piperazin-2-yl)aniline and its Unique Substituent Pattern

The chemical structure of this compound, with the molecular formula C10H15N3, is distinguished by the fusion of an aniline (B41778) ring with a piperazine moiety. evitachem.com Specifically, the piperazine ring is attached to the meta-position of the aniline's amino group. This particular substitution pattern is crucial as it influences the molecule's electronic properties, reactivity, and potential biological interactions.

The aniline portion of the molecule provides an aromatic system and a primary amino group, which can participate in various chemical reactions, including electrophilic substitution on the ring and reactions at the nitrogen atom. evitachem.com The piperazine ring introduces two secondary amine functionalities, which can also be readily functionalized. The opposing nitrogen atoms in the piperazine ring contribute to its basicity and ability to form salts, which can be advantageous for pharmaceutical formulations. nih.govresearchgate.net The unique arrangement of the amino group on the aniline ring and the piperazine substituent creates a distinct electronic and steric environment, setting it apart from other isomers and related compounds.

Historical Overview of Research on Related Amino-Piperazine Scaffolds

The exploration of piperazine and its derivatives has a rich history. Initially, piperazines were named for their chemical similarity to piperidine, a component of piperine (B192125) from the black pepper plant. ijrrjournal.com The development of synthetic methods for piperazine, often as a byproduct of ethylene (B1197577) diamine production, paved the way for the creation of a vast library of derivatives.

Research into amino-substituted piperazine scaffolds has been a continuous area of interest. Early investigations into piperazine-based compounds often focused on their anthelmintic properties. researchgate.net Over time, the scope of research broadened significantly as the diverse pharmacological potential of these scaffolds became apparent. researchgate.netresearchgate.net The study of arylpiperazines, a class that includes this compound, has been particularly fruitful, leading to the discovery of compounds with activity at various neurotransmitter receptors. ijrrjournal.commdpi.com For instance, derivatives like meta-chlorophenylpiperazine have been investigated for their interaction with serotonergic receptors. ijrrjournal.com The continuous evolution of synthetic methodologies, such as the Buchwald-Hartwig amination and Ullmann-Goldberg reaction, has further enabled the synthesis and exploration of a wide range of complex amino-piperazine structures. mdpi.com

Significance of this compound as a Research Subject in Organic Synthesis

This compound serves as a valuable building block and intermediate in organic synthesis. evitachem.com Its bifunctional nature, possessing both a reactive aniline moiety and a piperazine ring, allows for a variety of chemical transformations. This makes it a key precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry. evitachem.com

The synthesis of this compound itself can be achieved through several routes. One common method involves the reduction of a corresponding nitroaniline derivative. evitachem.com Another approach is through cyclization reactions where piperazine derivatives react with aromatic compounds. evitachem.com The ability to selectively modify either the aniline or the piperazine portion of the molecule provides synthetic chemists with a versatile platform for creating libraries of new compounds for screening and lead optimization in drug discovery programs. nih.gov The unique substitution pattern of this compound makes it a particularly interesting starting material for exploring structure-activity relationships in various therapeutic areas.

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 760920-26-1 evitachem.com
Molecular Formula C10H15N3 evitachem.com
Molecular Weight 177.25 g/mol evitachem.com
IUPAC Name This compound evitachem.com
Canonical SMILES C1CNC(CN1)C2=CC(=CC=C2)N evitachem.com
InChI Key DWGPGDDOMABLQW-UHFFFAOYSA-N evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B1499517 3-(Piperazin-2-yl)aniline CAS No. 760920-26-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

760920-26-1

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-piperazin-2-ylaniline

InChI

InChI=1S/C10H15N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7,11H2

InChI Key

DWGPGDDOMABLQW-UHFFFAOYSA-N

SMILES

C1CNC(CN1)C2=CC(=CC=C2)N

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 Piperazin 2 Yl Aniline

Direct Synthesis Approaches to Piperazine (B1678402) Scaffolds

The construction of the piperazine core is a foundational aspect of synthesizing derivatives like 3-(Piperazin-2-yl)aniline. Various strategies have been developed to assemble this six-membered heterocycle, ranging from classical cyclization reactions to modern catalytic methods. These direct approaches focus on the de novo synthesis of the piperazine ring system.

Cyclization Strategies for Piperazine Ring Formation

Cyclization reactions represent the most traditional and widely employed method for constructing the piperazine ring. These strategies typically involve the formation of two carbon-nitrogen bonds to close a linear precursor. A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org This method often utilizes substrates prepared from amino acids, allowing for the introduction of chirality. organic-chemistry.org

Another prominent cyclization strategy involves the reaction of a 1,2-diamine with a precursor containing two electrophilic carbons. For instance, the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride is a common method for producing N-arylpiperazines, though it often requires elevated temperatures. researchgate.net More recent innovations include visible-light-promoted decarboxylative annulation, which couples a glycine-based diamine with various aldehydes to yield 2-aryl and 2-alkyl piperazines under mild conditions. organic-chemistry.org A novel approach utilizes the catalytic reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines, to produce a variety of C-substituted piperazines. nih.govresearchgate.net

Table 1: Comparison of Key Cyclization Strategies for Piperazine Scaffolds

StrategyKey PrecursorsTypical ConditionsAdvantagesReference
Intramolecular HydroaminationAmino-alkenes derived from amino acidsBase-free Pd(DMSO)2(TFA)2 catalystHigh diastereoselectivity, modular organic-chemistry.org
Reaction with Bis(2-haloethyl)aminesPrimary amines (e.g., anilines), bis(2-chloroethyl)amineHigh temperature (e.g., 130-150°C), solvent like diglymeDirect N-arylation, well-established researchgate.net
Photoredox Decarboxylative AnnulationGlycine-based diamine, aldehydesIridium-based photoredox catalyst, visible lightMild conditions, good for 2-aryl/alkyl piperazines organic-chemistry.org
Reductive Cyclization of DioximesPrimary amines, nitrosoalkenesSequential Michael addition, then catalytic hydrogenation (Pd or Ni)Access to diverse C-substituted piperazines nih.govresearchgate.net

Reductive Amination Routes for Piperazine Derivatives

Reductive amination is a versatile tool in piperazine synthesis, used both for the formation of the ring itself and for the subsequent functionalization of its nitrogen atoms. mdpi.com The double reductive amination (DRA) of 1,4-dicarbonyl compounds with a primary amine is a straightforward method to access the piperazine skeleton. chim.it This approach benefits from the wide availability of amines and sugar-derived dicarbonyls, allowing for diverse substitutions and stereochemical control. chim.it

Furthermore, reductive amination is a key method for N-alkylation of a pre-formed piperazine ring. researchgate.netmdpi.com This involves reacting the secondary amine of the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, to form a new carbon-nitrogen bond. This method is particularly useful for introducing alkyl groups onto the piperazine nitrogens in the final steps of a synthetic sequence. For example, a key 2,3-substituted 1,4-diamine precursor for piperazine synthesis can be generated via the reductive amination of a β-ketoester. nih.gov

Palladium-Catalyzed Cross-Coupling Methods in Piperazine Synthesis (e.g., Buchwald-Hartwig, Ullmann-Goldberg)

For the synthesis of N-arylpiperazines, transition-metal-catalyzed cross-coupling reactions have become indispensable tools, largely supplanting harsher classical methods. mdpi.comwikipedia.org The Buchwald-Hartwig amination and the Ullmann-Goldberg reaction are the two most prominent methods for forming the aryl-N bond. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). wikipedia.org Its development allowed for the facile synthesis of aryl amines under significantly milder conditions than previous methods. wikipedia.org The use of sterically hindered phosphine (B1218219) ligands has been crucial to the reaction's success, enabling the coupling of a wide variety of aryl chlorides, bromides, and iodides with piperazine. wikipedia.orgnih.gov Modern protocols can be performed under aerobic and even solvent-free conditions, enhancing the method's efficiency and environmental friendliness. nih.govacs.org

The Ullmann-Goldberg reaction is an older, copper-catalyzed method for C-N bond formation. wikipedia.orgnih.gov Traditionally, these reactions required stoichiometric amounts of copper and harsh conditions, such as high temperatures (>200°C) in polar aprotic solvents. wikipedia.org However, a renaissance of the Ullmann reaction has occurred with the development of new catalyst systems involving soluble copper salts and various ligands, such as diamines and salicylamides, which allow the reaction to proceed under milder conditions. scispace.comnih.gov Despite these improvements, the Buchwald-Hartwig reaction is often preferred for its broader substrate scope and milder conditions. researchgate.netwikipedia.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann-Goldberg Reactions for N-Arylpiperazine Synthesis

FeatureBuchwald-Hartwig AminationUllmann-Goldberg Reaction
Catalyst Palladium (Pd)Copper (Cu)
Ligands Bulky electron-rich phosphines (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs)Diamines (e.g., phenanthroline), amino acids (e.g., proline), acetylacetonates
Reaction Conditions Generally milder (often < 100°C), tolerant of more functional groupsTraditionally harsh (>200°C), but modern protocols are milder
Aryl Halide Reactivity Ar-I > Ar-Br > Ar-Cl (modern catalysts are effective for chlorides)Ar-I > Ar-Br >> Ar-Cl (chlorides are very challenging)
Advantages High yields, broad substrate scope, mild conditions, well-understood mechanismLower catalyst cost, effective for electron-deficient aryl halides
References mdpi.comwikipedia.orgnih.gov wikipedia.orgnih.govscispace.com

Precursor-Based Synthetic Routes to this compound

The synthesis of this compound specifically requires the formation of a carbon-carbon bond between the C2 position of the piperazine ring and the C1 position of the 3-aminophenyl (m-aminophenyl) group. This structure is a 2-arylpiperazine, and its synthesis requires strategies distinct from the N-arylation methods described previously.

Synthesis from Substituted Anilines

This approach involves constructing the piperazine ring onto a pre-existing aniline or a precursor thereof. A logical starting material would be a derivative of 3-nitroacetophenone. A modern synthetic strategy could employ the photoredox decarboxylative annulation method. organic-chemistry.org In this pathway, 3-nitrobenzaldehyde (B41214) would serve as the aldehyde component, which reacts with a protected glycine-based diamine under visible light irradiation with an iridium catalyst. This cyclization directly forms the 2-(3-nitrophenyl)piperazine (B1343010) intermediate. The final step is the chemical reduction of the nitro group to the corresponding aniline using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.

Routes Involving Functionalized Piperazine Intermediates

An alternative and powerful strategy involves the synthesis of a key functionalized piperazine intermediate, namely 2-(3-nitrophenyl)piperazine, which is then converted to the target molecule. The synthesis of this intermediate can be achieved through several routes. One reported method involves the reaction of an aryl Grignard reagent with a 2-halopyrazine, followed by reduction. google.com Specifically, 3-nitrophenylmagnesium bromide could be coupled with 2-chloropyrazine (B57796) in the presence of a nickel catalyst, followed by catalytic hydrogenation to reduce the pyrazine (B50134) ring to a piperazine.

Another advanced method is photocatalytic decarboxylative arylation. acs.org This approach would involve coupling a piperazine-2-carboxylic acid derivative with an aryl halide, such as 1-iodo-3-nitrobenzene, using metallaphotoredox catalysis to form the C-C bond. Once the 2-(3-nitrophenyl)piperazine intermediate is obtained (with appropriate N-protection), the final step is the straightforward reduction of the nitro group to the amine functionality, yielding this compound. This two-step sequence, involving the initial synthesis of a nitrophenyl-substituted piperazine followed by reduction, is a common and effective strategy for accessing aminophenyl-piperazine derivatives.

Advanced Synthetic Transformations of this compound

The structure of this compound offers multiple reactive sites: the two secondary amine nitrogens within the piperazine ring (N1 and N4) and the aniline ring, which is susceptible to electrophilic substitution. This complexity allows for diverse molecular modifications but also necessitates strategic control to achieve desired products.

The nucleophilic nitrogen atoms of the piperazine ring are readily functionalized through N-alkylation and N-acylation. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the compound's physicochemical and biological properties. nih.gov

N-Alkylation: This transformation is typically achieved through several methods:

Nucleophilic Substitution: Reaction with alkyl halides (e.g., alkyl chlorides or bromides) is a common approach. To enhance reaction rates and yields, an iodide salt is often added as a catalyst. nih.gov

Reductive Amination: This involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. nih.gov This method is particularly useful for introducing more complex alkyl groups. nih.gov

N-Acylation: The introduction of an acyl group is a standard method for forming amides and can also serve as a protecting group strategy. rsc.org This is generally accomplished by reacting the piperazine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the acidic byproduct. The resulting amide bond is generally stable, though the reactivity of the nitrogen lone pair is significantly reduced due to delocalization with the adjacent carbonyl group.

A key challenge in both N-alkylation and N-acylation of the unsubstituted this compound is controlling the site of reaction to avoid mixtures of mono- and di-substituted products. Selective functionalization is discussed in section 2.3.3.

Table 1: Common Reagents for N-Alkylation and N-Acylation of Piperazines

Reaction Type Reagent Class Specific Examples Reducing Agent (if applicable)
N-Alkylation Alkyl Halides Methyl iodide, Benzyl bromide N/A
Aldehydes/Ketones Formaldehyde, Acetone Sodium triacetoxyborohydride
N-Acylation Acyl Halides Acetyl chloride, Benzoyl chloride N/A
Acid Anhydrides Acetic anhydride N/A

The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS). The amino group (-NH₂) is a strong electron-donating group, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. wikipedia.org The piperazin-2-yl substituent is also generally considered to be an activating group.

Consequently, electrophiles will preferentially add to the positions ortho and para to the amino group (positions 2, 4, and 6).

Halogenation: Reaction with bromine water, for instance, can lead to rapid polysubstitution, often yielding the 2,4,6-tribrominated product due to the high activation of the ring. makingmolecules.com To achieve monosubstitution, the reactivity of the amino group can be attenuated by first converting it to an acetamide (B32628) (N-acylation), which is less activating but still an ortho-, para-director. The desired substitution can then be performed, followed by hydrolysis to restore the amino group. makingmolecules.com

Nitration and Sulfonation: Direct nitration or sulfonation can be complicated by the basicity of the amino group, which can be protonated in the strongly acidic reaction conditions, forming an anilinium ion. The -NH₃⁺ group is a deactivating, meta-directing group. This can lead to a mixture of products. wikipedia.org The protective acetylation strategy is also effective in these cases to ensure ortho/para selectivity.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Aniline

Electrophilic Reagent Reaction Expected Major Products (Positions on Aniline Ring)
Br₂ / FeBr₃ Bromination 2-bromo, 4-bromo, 6-bromo
HNO₃ / H₂SO₄ Nitration 4-nitro (para), 2-nitro (ortho)
SO₃ / H₂SO₄ Sulfonation 4-sulfonic acid (para)

Achieving selective functionalization of one piperazine nitrogen over the other is crucial for synthesizing specific target molecules. The two nitrogen atoms in this compound are chemically distinct; N1 is adjacent to the chiral center and the aniline ring, while N4 is further away. This inherent asymmetry can be exploited, but more robust control is typically achieved using protecting groups. jocpr.com

A common strategy involves:

Mono-protection: A protecting group, such as tert-butyloxycarbonyl (Boc), is introduced. Due to steric hindrance, the reaction may favor one nitrogen over the other.

Functionalization: The unprotected nitrogen is then selectively derivatized via N-alkylation or N-acylation.

Deprotection: The protecting group is removed under specific conditions (e.g., acid treatment for Boc) to yield the mono-functionalized piperazine. nih.gov

Orthogonal protection strategies, using two different protecting groups that can be removed under distinct conditions, allow for the sequential functionalization of both N1 and N4, providing a high degree of control over the final structure. rsc.orgresearchgate.net Another approach to favor mono-substitution is the use of piperazine salts, such as the monohydrochloride, which deactivates one nitrogen, allowing the other to react. nih.gov

The C2 position of the piperazine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for asymmetric synthesis are critical. nih.gov

Key approaches to obtain enantiomerically pure forms include:

Synthesis from a Chiral Pool: This is a highly effective strategy that utilizes readily available, enantiopure starting materials. Chiral α-amino acids are common precursors for synthesizing 2-substituted piperazines. rsc.orgrsc.orggoogle.com A multi-step sequence can convert a chiral amino acid into the corresponding enantiopure piperazine derivative.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. For instance, diastereoselective alkylation of a 2-oxopiperazine intermediate, followed by removal of the auxiliary and reduction of the lactam, can yield a chiral piperazine. researchgate.net

Kinetic Resolution: This method involves separating enantiomers from a racemic mixture by reacting them with a chiral reagent or catalyst that preferentially reacts with one enantiomer over the other. acs.org For example, kinetic resolution using a chiral base like (-)-sparteine (B7772259) can be used to separate 2-arylpiperazines, providing both the recovered starting material and the product in high enantiomeric excess. acs.orgwhiterose.ac.uk

Yield Optimization and Reaction Condition Analysis

Maximizing the yield of a desired product while minimizing byproducts is a central goal in chemical synthesis. For the transformations of this compound, several parameters can be systematically varied to optimize the reaction outcome. These include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For instance, in the N-arylation of piperazines (a reaction analogous to the synthesis of the parent compound), the choice of catalyst system (e.g., palladium or copper-based) and ligand can dramatically impact the yield. Similarly, in N-alkylation with alkyl halides, temperature control is crucial to prevent side reactions, and the choice of base and solvent can affect reaction rates and selectivity.

Table 3: Illustrative Example of Condition Optimization for N-Alkylation

Parameter Condition A Condition B Condition C Outcome
Solvent Toluene Acetonitrile (B52724) Dimethylformamide (DMF) DMF often leads to higher yields due to better solubility and higher boiling point.
Temperature Room Temp 60 °C 100 °C Higher temperatures generally increase reaction rate but may also increase byproduct formation. Optimal temperature must be determined empirically.
Base K₂CO₃ (weak) Triethylamine (organic) NaH (strong) Stronger bases can increase deprotonation of the amine, potentially accelerating the reaction, but may not be compatible with all functional groups.

| Yield | Low | Moderate | High | Condition C provides the highest yield for this hypothetical reaction. |

Process optimization often involves a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously to find the optimal reaction space efficiently.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of piperazine derivatives is an area of active research.

Key green strategies applicable to the synthesis and derivatization of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is a primary focus. biotage.com Some facile syntheses of arylpiperazines have been developed using water as a solvent. researchgate.net

Catalysis: The use of efficient catalysts can reduce energy consumption and waste. Photoredox catalysis, which uses light to drive chemical reactions, offers a sustainable alternative to methods requiring stoichiometric and often toxic reagents. mdpi.com This approach has been successfully applied to the C-H functionalization of piperazines. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, reduce energy consumption, and often improve yields compared to conventional heating methods. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, is more atom-economical than alkylation with alkyl halides, which generates salt byproducts.

By integrating these principles, the environmental impact of synthesizing and modifying this compound and related compounds can be significantly reduced, aligning with the goals of sustainable chemical manufacturing. researchgate.net

Theoretical and Computational Investigations of 3 Piperazin 2 Yl Aniline

Quantum Chemical Studies on Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules. For 3-(Piperazin-2-yl)aniline, these methods can provide fundamental insights into its conformational preferences, orbital energies, and charge distribution, which are critical for understanding its chemical behavior.

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily defined by the flexibility of the piperazine (B1678402) ring and the rotational freedom around the C-C and C-N bonds connecting the piperazine and aniline (B41778) moieties. The piperazine ring typically adopts a chair conformation as its most stable form, which minimizes steric strain. However, boat and twist-boat conformations also exist as higher-energy local minima on the potential energy surface.

Computational studies would involve a systematic search of the potential energy surface to identify all stable conformers. This is often achieved by rotating the dihedral angles defining the orientation of the aniline group relative to the piperazine ring and exploring the different puckering states of the piperazine ring. The geometries of these potential conformers are then optimized to find the stationary points, and frequency calculations are performed to confirm that they are true energy minima (i.e., have no imaginary frequencies).

The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. It is expected that the most stable conformer would feature the piperazine ring in a chair conformation with the aniline substituent in an equatorial position to minimize steric hindrance. The orientation of the aniline ring itself would be optimized to balance electronic effects and steric interactions.

Table 1: Representative Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical energy differences for substituted piperazines to illustrate the expected outcomes of a conformational analysis.

ConformerPiperazine Ring ConformationAniline Substituent PositionRelative Energy (kcal/mol)
1 ChairEquatorial0.00
2 ChairAxial2.5 - 4.0
3 Twist-Boat-5.0 - 7.0
4 Boat-6.0 - 8.0

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline ring, specifically on the π-system and the nitrogen atom of the amino group. The LUMO is likely to be a π* orbital distributed over the aromatic ring. Computational calculations using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) can accurately predict the energies of these orbitals and visualize their spatial distribution.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains representative theoretical values based on calculations for similar aromatic amines and piperazine derivatives.

ParameterPredicted Energy (eV)Description
EHOMO -5.0 to -5.5Indicates the electron-donating capability of the molecule.
ELUMO -0.5 to -1.0Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap (ΔE) 4.0 to 5.0Reflects the chemical reactivity and stability of the molecule.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be quantified through various population analysis schemes, such as Mulliken charge analysis, and visualized using Molecular Electrostatic Potential (MEP) maps.

An MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atoms of both the aniline and piperazine groups, due to the presence of lone pairs of electrons. The aromatic ring would also exhibit negative potential above and below the plane of the ring. Conversely, the hydrogen atoms attached to the nitrogen atoms would show positive electrostatic potential. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites within the molecule.

Table 3: Representative Calculated Mulliken Atomic Charges This table provides hypothetical Mulliken charge values to illustrate the expected charge distribution in this compound.

Atom/GroupPredicted Mulliken Charge (a.u.)
Aniline Nitrogen-0.6 to -0.8
Piperazine Nitrogens-0.5 to -0.7
Aromatic Carbons-0.1 to -0.3
Amino Hydrogens+0.3 to +0.4
Aromatic Hydrogens+0.1 to +0.2

Spectroscopic Property Prediction via Computational Methods

Computational chemistry provides a powerful means to predict and interpret various types of molecular spectra. By simulating these spectra, researchers can gain a deeper understanding of the molecule's vibrational modes and the chemical environment of its atoms, which can aid in the analysis of experimental data.

Theoretical Vibrational Frequencies (FTIR, Raman)

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the functional groups present. These would include:

N-H stretching vibrations from the aniline and piperazine amino groups, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations from the aniline ring, usually appearing above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the piperazine ring, found just below 3000 cm⁻¹.

C-N stretching vibrations for both the aromatic and aliphatic C-N bonds.

Aromatic C=C stretching vibrations within the aniline ring, typically in the 1400-1600 cm⁻¹ region.

N-H bending vibrations (scissoring) around 1600 cm⁻¹.

It is common practice to scale the calculated frequencies by an empirical factor to correct for approximations in the computational method and for anharmonicity, leading to better agreement with experimental spectra. asianpubs.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table presents representative theoretical frequencies based on studies of aniline and piperazine derivatives. asianpubs.orgscispace.com

Vibrational ModePredicted Frequency Range (cm⁻¹, Scaled)Expected IR IntensityExpected Raman Activity
N-H Stretch (Aniline, asymm)3450 - 3500MediumMedium
N-H Stretch (Aniline, symm)3350 - 3400MediumMedium
N-H Stretch (Piperazine)3300 - 3350Medium-StrongWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
Aliphatic C-H Stretch2800 - 2950StrongMedium
C=C Aromatic Stretch1580 - 1620StrongStrong
N-H Bend1590 - 1650StrongWeak
C-N Stretch (Aromatic)1250 - 1350StrongMedium

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are highly valuable for assigning experimental spectra and for confirming the proposed structure of a compound.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the aniline ring, the N-H protons of both the aniline and piperazine moieties, and the aliphatic protons of the piperazine ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group. The protons on the piperazine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons, with the carbon attached to the amino group being significantly shielded, and for the aliphatic carbons of the piperazine ring.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides illustrative chemical shift ranges based on known values for aniline and substituted piperazines. scispace.comlew.ro

AtomPredicted Chemical Shift (ppm)
¹H NMR
Aromatic C-H6.5 - 7.2
Aniline N-H3.5 - 4.5
Piperazine N-H1.5 - 2.5
Piperazine C-H2.8 - 3.5
¹³C NMR
C-NH₂ (Aromatic)145 - 150
Other Aromatic C115 - 130
Piperazine C40 - 55

UV-Vis Absorption Spectral Simulation

The electronic absorption properties of this compound can be effectively simulated using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net This method is widely used for its favorable balance of computational cost and accuracy in predicting the excited states of molecules. rsc.org Simulations provide insights into the electronic transitions that give rise to the molecule's characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

The simulation of the UV-Vis spectrum for this compound would typically be performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), often within a solvent model to account for environmental effects. soton.ac.uk The primary electronic transitions are expected to be associated with the aniline moiety. These transitions are typically of π → π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher-energy unoccupied orbitals. The presence of the piperazine group may cause subtle shifts in the absorption maxima compared to unsubstituted aniline due to its electron-donating nature.

The calculated results allow for the assignment of specific electronic transitions to the observed absorption bands. For instance, the main absorption band would likely correspond to the HOMO-LUMO transition, localized primarily on the aromatic ring. Other, weaker transitions at higher energies might involve orbitals with contributions from the piperazine ring. Comparing the simulated spectrum with experimental data can validate the computational model and provide a detailed understanding of the molecule's electronic structure. researchgate.net

Table 1: Simulated UV-Vis Spectral Data for this compound (Illustrative)
Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Character
4.352850.152HOMO -> LUMO (95%)π -> π
5.102430.088HOMO-1 -> LUMO (88%)π -> π
5.952080.210HOMO -> LUMO+1 (75%)π -> π*

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. uib.nonih.gov

The piperazine ring is known to exist in two primary conformations: a thermodynamically favored chair form and a higher-energy boat form. nih.gov In this compound, the dynamic equilibrium between these conformers can be investigated using MD simulations. The simulations would model the molecule's movements over time, revealing the frequency and pathways of interconversion between the chair and boat conformations. nih.gov

The presence of the bulky 3-aminophenyl substituent at the C2 position of the piperazine ring is expected to influence the conformational preference. The substituent can exist in either an axial or equatorial position in the chair conformation, with the equatorial position generally being more stable to minimize steric hindrance. MD simulations can quantify the relative populations of the axial and equatorial conformers and the energy barriers for their interconversion. These simulations provide a detailed picture of the three-dimensional structure and flexibility of the molecule, which is crucial for understanding its biological activity and physicochemical properties. researchgate.net

MD simulations are instrumental in characterizing the non-covalent interactions between this compound and solvent molecules. dovepress.comnih.gov In an aqueous solution, the primary interactions would be hydrogen bonds. The aniline and piperazine moieties both contain nitrogen atoms with lone pairs and N-H groups that can act as hydrogen bond acceptors and donors, respectively. bohrium.com

Simulations can identify the specific sites on the molecule that are most likely to engage in hydrogen bonding with water. The amino group on the aniline ring and the two nitrogen atoms of the piperazine ring are expected to be primary hydrogen bond acceptors. The N-H protons of these groups will act as hydrogen bond donors. uib.no By analyzing the radial distribution functions (RDFs) from the simulation trajectory, the average distances and coordination numbers of water molecules around these functional groups can be determined. dovepress.com This provides a quantitative description of the molecule's solvation shell and helps explain its solubility and transport properties.

Table 2: Potential Intermolecular Interactions of this compound in Aqueous Solution
Functional GroupAtom TypeInteraction TypePotential Interaction Partner (Water)
Aniline -NH₂NitrogenH-bond AcceptorWater H-atom
Aniline -NH₂HydrogenH-bond DonorWater O-atom
Piperazine -NHNitrogenH-bond AcceptorWater H-atom
Piperazine -NHHydrogenH-bond DonorWater O-atom
Aniline Ringπ-systemπ-stacking / HydrophobicNon-polar solutes

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are essential for predicting the chemical reactivity of a molecule and elucidating the mechanisms of its reactions. figshare.com

Transition state (TS) theory is a cornerstone of understanding reaction kinetics. Computational methods can be used to locate the first-order saddle points on the potential energy surface that correspond to the transition states of chemical reactions. arxiv.org For this compound, key reactions could include N-acylation or N-alkylation at the secondary amine of the piperazine ring.

By calculating the structure and energy of the transition state, the activation energy (Ea) for the reaction can be determined. This value is critical for predicting the reaction rate. For example, in an acylation reaction, the transition state would involve the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of an acylating agent. The geometry of this TS would reveal the bond-forming and bond-breaking processes occurring simultaneously. Comparing the activation energies for reactions at the different nitrogen atoms (piperazine vs. aniline) can predict the regioselectivity of the reaction.

Table 3: Hypothetical Transition State Analysis for N-Acetylation
Reaction SiteReactant Complex Energy (kJ/mol)Transition State Energy (kJ/mol)Calculated Activation Energy (kJ/mol)
Piperazine N-H0.055.255.2
Aniline -NH₂-5.189.494.5

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed view of the reaction pathway. arxiv.org Starting from the optimized transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface, connecting the transition state to the reactants and products.

This mapping generates a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. This profile clearly shows the energy of the reactants, the transition state, and the products, as well as the activation energies for the forward and reverse reactions. For a reaction of this compound, the reaction coordinate would represent the collective changes in bond lengths and angles as the molecule transforms from reactants to products. This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

Solvation Effects Modeling

The local environment, particularly the solvent, can significantly influence the conformational stability, reactivity, and electronic properties of a molecule like this compound. Computational chemistry provides powerful tools to model these solvent effects, which can be broadly categorized into implicit and explicit solvation models. wikipedia.orgarxiv.org The choice between these models often represents a trade-off between computational cost and the level of detail required for the investigation. arxiv.org

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. wikipedia.orgmdpi.com This approach is computationally efficient and is often used to estimate the free energy of solute-solvent interactions. wikipedia.org Common implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the SMx family of models (e.g., SMD), which can provide accurate predictions of solvation free energies across a wide range of solvents. mdpi.commdpi.com In the context of this compound, these models could be employed to predict how its structure and stability change in solvents of varying polarity, such as water, ethanol, or less polar organic solvents.

Explicit solvation models, on the other hand, involve simulating a number of individual solvent molecules surrounding the solute. arxiv.org This method provides a more detailed and realistic picture of the solute-solvent interactions, including specific hydrogen bonds and the local solvent structure. mdpi.com However, this level of detail comes at a significantly higher computational expense due to the increased number of atoms in the system. arxiv.org For a molecule like this compound, with its potential for hydrogen bonding at the aniline and piperazine moieties, explicit solvent models would be crucial for accurately capturing the specific interactions with protic solvents like water.

Hybrid implicit-explicit models offer a compromise by treating the first solvation shell explicitly while representing the bulk solvent with an implicit model. wikipedia.org This can be particularly useful for studying reactions or properties where the immediate solvent environment plays a critical role.

The application of these models to this compound would allow for the investigation of several key aspects. For instance, the relative energies of different conformers of the molecule can be significantly altered by the solvent environment. A conformation that is stable in the gas phase may be less stable in a polar solvent, and vice versa. Furthermore, solvation models are essential for predicting chemical reactivity, as the solvent can stabilize or destabilize transition states and reaction intermediates.

A hypothetical study on this compound could involve the use of Density Functional Theory (DFT) calculations combined with an implicit solvation model like SMD to explore its behavior in different solvents. The results could be presented in a table format, as shown below, to compare key properties.

Table 1: Hypothetical Solvation Data for this compound

Solvent Dielectric Constant Solvation Free Energy (kcal/mol) Dipole Moment (Debye)
Gas Phase 1 0 2.5
Chloroform 4.8 -5.2 3.1
Ethanol 24.6 -8.7 3.8

This type of theoretical investigation would be invaluable for understanding the fundamental chemical behavior of this compound and for guiding its potential applications in various chemical contexts. The choice of solvation model would be critical, with implicit models offering a good balance for general screening and explicit models providing detailed insights into specific interactions. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Piperazin 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural determination of 3-(Piperazin-2-yl)aniline, offering precise information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR Assignments

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the aromatic aniline (B41778) moiety and the aliphatic piperazine (B1678402) ring. While specific experimental data for this compound is not widely published, assignments can be predicted based on the known chemical shifts of analogous aniline and piperazine structures. rsc.orgrsc.orgresearchgate.net

The ¹H NMR spectrum would feature signals in the aromatic region (typically δ 6.5-7.5 ppm) for the protons on the aniline ring. The substitution pattern (meta-substitution) will lead to a complex splitting pattern. The protons on the piperazine ring are expected in the aliphatic region (typically δ 2.5-4.0 ppm). The NH protons of the aniline and piperazine groups would appear as broad signals that can be confirmed by D₂O exchange.

In the ¹³C NMR spectrum, the carbon atoms of the aniline ring would resonate in the downfield region (δ 110-150 ppm), with the carbon attached to the amino group and the carbon attached to the piperazine ring showing distinct chemical shifts due to substituent effects. researchgate.netkpi.ua The aliphatic carbons of the piperazine ring would appear in the upfield region (typically δ 40-60 ppm). mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aniline-C1 (-NH₂) - ~147
Aniline-C2 ~6.7-6.9 ~115
Aniline-C3 (-Piperazine) - ~140-145
Aniline-C4 ~6.6-6.8 ~118
Aniline-C5 ~7.0-7.2 ~130
Aniline-C6 ~6.7-6.9 ~114
Piperazine-C2 ~3.5-4.0 ~50-55
Piperazine-C3 ~2.8-3.2 ~45-50
Piperazine-C5 ~2.8-3.2 ~45-50
Piperazine-C6 ~2.8-3.2 ~45-50
Aniline-NH₂ Broad, variable -
Piperazine-NH (Pos. 1) Broad, variable -

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for confirming the precise structural assembly of this compound by establishing through-bond correlations. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify spin-spin coupling networks. huji.ac.il It would reveal correlations between adjacent protons on the aniline ring, as well as the connectivity of protons within the piperazine ring. For instance, the proton at C2 of the piperazine ring would show a cross-peak with the protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments. libretexts.orgwikipedia.orgpressbooks.pubnih.gov Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton and carbon chemical shifts listed in Table 1. This is crucial for distinguishing the different CH₂ groups within the piperazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org This technique would be key in confirming the connection between the aniline and piperazine rings. A critical correlation would be expected between the piperazine C2-H and the aniline C3, and potentially the aniline C2 and C4 carbons, definitively proving the substitution site.

Variable Temperature NMR Studies

The piperazine ring is known to exist in a dynamic equilibrium between two chair conformations. Variable temperature (VT) NMR studies can provide insight into these conformational dynamics. nih.govresearchgate.net

At low temperatures, the rate of ring inversion of the piperazine moiety would slow down, potentially leading to the resolution of distinct signals for the axial and equatorial protons, which might be averaged at room temperature. As the temperature is increased, these separate signals would broaden, coalesce, and eventually sharpen into a single averaged signal. nih.gov The temperature at which coalescence occurs (T_c) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the ring-flipping process, quantifying the energy barrier for this conformational change. researchgate.net Such studies are crucial for understanding the molecule's three-dimensional structure and flexibility in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions such as hydrogen bonding.

Characteristic Group Frequencies

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its specific functional groups. cuni.czresearchgate.net

N-H Stretching: The primary aromatic amine (-NH₂) group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comwikieducator.org The secondary amine (-NH) in the piperazine ring will show a single, typically weaker, band in a similar region (3300-3350 cm⁻¹). orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as sharp bands just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the piperazine ring will be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations will produce characteristic bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

N-H Bending: The primary amine N-H bending (scissoring) vibration typically appears as a medium to strong band between 1580 and 1650 cm⁻¹. orgchemboulder.comwikieducator.org

C-N Stretching: The aromatic C-N stretch is expected to be a strong band in the 1250-1335 cm⁻¹ range, while the aliphatic C-N stretch from the piperazine ring will appear at a lower wavenumber, typically between 1020 and 1250 cm⁻¹. orgchemboulder.comwikieducator.org

Table 2: Predicted Characteristic Infrared (IR) and Raman Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Asymmetric & Symmetric N-H Stretch Primary Aromatic Amine (-NH₂) 3300 - 3500 Medium, Sharp (two bands)
N-H Stretch Secondary Aliphatic Amine (-NH) 3300 - 3350 Weak to Medium, Sharp
C-H Stretch Aromatic 3000 - 3100 Medium, Sharp
C-H Stretch Aliphatic (Piperazine CH₂) 2850 - 2960 Strong
N-H Bend Primary Aromatic Amine (-NH₂) 1580 - 1650 Medium to Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Strong
C-N Stretch Aromatic (Ar-N) 1250 - 1335 Strong
C-N Stretch Aliphatic (C-N) 1020 - 1250 Medium

Hydrogen Bonding Investigations

The presence of both primary and secondary amine groups makes this compound a candidate for significant intermolecular hydrogen bonding (N-H···N). IR spectroscopy is a powerful technique for studying these interactions. nih.govnih.gov

In a concentrated sample or in the solid state, the N-H stretching bands are expected to be broad and shifted to lower frequencies (a bathochromic shift) compared to a dilute solution in a non-polar solvent like hexane (B92381) or CCl₄. nih.gov This shift is a direct consequence of the weakening of the N-H bond due to its participation in hydrogen bonding. By analyzing the N-H stretching region at various concentrations or in different solvents, the extent and nature of hydrogen bonding can be investigated. nih.govrsc.org The frequency of these vibrations can be correlated with the strength of the hydrogen bond. ru.nl

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight and exploring the structural integrity of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the exact mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound, HRMS analysis provides an experimentally determined accurate mass that can be compared against its theoretical mass, confirming the molecular formula. While specific HRMS data for this compound is not available in the provided search results, the technique would typically yield a high-resolution m/z value for the protonated molecule [M+H]⁺, confirming its elemental composition of C₁₀H₁₅N₃ with a very low margin of error, usually in the parts-per-million (ppm) range.

General methodologies for analyzing piperazine derivatives by HRMS involve electrospray ionization (ESI) to generate ions, followed by analysis in a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. These techniques have been successfully used to characterize various piperazine derivatives, achieving mass errors of less than 3 ppm. core.ac.uk

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₅N₃
Theoretical Mass [M] 177.1266 g/mol
Theoretical m/z [M+H]⁺ 178.1339
Observed m/z [M+H]⁺ Data not available
Mass Error (ppm) Data not available

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. This process helps to map the molecule's connectivity and identify its key structural motifs. The fragmentation of piperazine derivatives is well-documented and typically involves the cleavage of the piperazine ring and its substituents. researchgate.netresearchgate.net

For this compound, the protonated molecule ([M+H]⁺, m/z 178.1) would be isolated and subjected to collision-induced dissociation (CID). The expected fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃): Cleavage within the piperazine ring could lead to the neutral loss of ammonia.

Piperazine ring opening: Scission of the C-C or C-N bonds of the piperazine ring would generate characteristic fragment ions.

Cleavage of the bond between the rings: The bond connecting the aniline and piperazine moieties could break, leading to ions corresponding to each ring system.

Analysis of MSⁿ experiments on other piperazine derivatives shows that the fragmentation pathway can be complex, often involving multiple bond cleavages to produce a series of product ions that are characteristic of the core structure. core.ac.uk

Table 2: Plausible Fragmentation Ions for this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss
178.1 Data not available Data not available
178.1 Data not available Data not available

Note: This table outlines expected fragmentation patterns based on general principles for similar compounds, as specific MS/MS data for this compound is not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the search results, analysis of related piperazine structures provides a strong basis for understanding its likely solid-state characteristics. The parent piperazine molecule, for instance, adopts a chair conformation in its crystal structure. researchgate.net Similarly, derivatives like 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine also exhibit a chair conformation for the piperazine ring. researchgate.net

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, these interactions would be dominated by hydrogen bonds involving the amine groups of both the aniline and piperazine rings, as well as weaker van der Waals forces. The crystal structures of piperazine and its derivatives are often characterized by chains or sheets of molecules linked by N-H···N hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar packing motifs, where the molecules organize to maximize the favorable hydrogen bonding interactions.

The hydrogen bond network is a critical feature of the crystal structure. In this compound, there are multiple hydrogen bond donors (the N-H groups on both rings) and acceptors (the nitrogen atoms). This allows for the formation of an extensive and robust network. The analysis of such a network would involve identifying all hydrogen bonds and characterizing their geometry (donor-acceptor distance, D-H···A angle). In the crystal structure of piperazine itself, molecules are linked into hydrogen-bonded sheets. researchgate.net A similar, though likely more complex, three-dimensional network would be expected for this compound, significantly influencing its physical properties such as melting point and solubility.

Table 3: Anticipated Hydrogen Bond Parameters in Crystalline this compound

Donor (D-H) Acceptor (A) D-H···A Interaction Type Expected Distance (Å) Expected Angle (°)
Piperazine (N-H) Piperazine (N) Intermolecular Data not available Data not available
Piperazine (N-H) Aniline (N) Intermolecular Data not available Data not available
Aniline (N-H) Piperazine (N) Intermolecular Data not available Data not available

Note: This table is predictive, as a solved crystal structure for this compound is not available.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound would be expected to be dominated by the chromophore of the aniline ring system. Aniline itself exhibits two primary absorption bands: a strong band around 230 nm and a weaker band around 280 nm, corresponding to π→π* transitions of the benzene (B151609) ring. The presence of the piperazinyl group as a substituent on the aniline ring would likely cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima due to its electronic influence on the aromatic system.

Table 4: Predicted UV-Visible Absorption Maxima for this compound

Solvent λmax 1 (nm) Molar Absorptivity (ε) Electronic Transition λmax 2 (nm) Molar Absorptivity (ε) Electronic Transition

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of related substances or enantiomers. The selection of a specific methodology depends on the analytical objective, such as routine purity testing, separation of volatile impurities, or determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Given the compound's polarity and UV-active aniline moiety, reversed-phase HPLC with UV detection is the most common approach.

The method involves injecting a solution of the compound onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then used to elute the compound. researchgate.netpharmjournal.ru The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Modifiers such as trifluoroacetic acid or formic acid are often added to the mobile phase to improve the peak shape of the basic amine analytes by minimizing tailing. For detecting trace amounts of related substances, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection limits. jocpr.comresearchgate.net Diode-Array Detection (DAD) or Photodiode Array (PDA) detectors are highly effective as they can provide spectral information, aiding in peak identification and purity assessment.

Detailed research findings have established optimized conditions for separating piperazine and its derivatives, which are adaptable for this compound. jocpr.com A typical method validation would assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Example HPLC Method Parameters for Purity Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV/DAD at 254 nm

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar N-H groups, which can cause poor peak shape and thermal degradation in the GC inlet and column. Therefore, GC analysis is typically performed after a derivatization step to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization techniques for amines include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with trifluoroacetic anhydride). This process masks the polar N-H protons, reducing intermolecular hydrogen bonding and increasing volatility. The resulting derivatives can be effectively separated on a capillary GC column, often with a nonpolar or medium-polarity stationary phase. epa.gov A Nitrogen-Phosphorus Detector (NPD) is particularly suitable for this analysis due to its high selectivity and sensitivity for nitrogen-containing compounds. epa.gov Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for definitive identification and quantification of both the main compound and any volatile impurities. researchgate.net

Table 2: Representative GC Method for the Analysis of Derivatized this compound

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Fused Silica (B1680970) Capillary Column (e.g., SE-54, 30 m x 0.25 mm) epa.gov
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)

| Injection Mode | Splitless |

The this compound molecule possesses a stereocenter at the C2 position of the piperazine ring, meaning it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in pharmaceutical development, as they can have different pharmacological and toxicological profiles. Chiral chromatography is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the compound.

This separation is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are widely used and have proven effective for separating a broad range of chiral molecules, including amines. nih.govmdpi.com The separation can be performed under normal-phase, reversed-phase, or polar organic modes, depending on the specific CSP and the analyte's properties. nih.gov The use of a Chiralpak IC column, an immobilized polysaccharide-based CSP, has been shown to be effective in separating piperazine-related compounds. jocpr.com

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 254 nm

| Injection Volume | 10 µL |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a pure sample of this compound, the experimentally determined percentages of C, H, and N should closely match the theoretically calculated values based on its molecular formula, C₁₀H₁₅N₃.

This technique provides a crucial check of the compound's elemental composition and serves as a primary confirmation of its identity and purity, complementing spectroscopic and chromatographic data. researchgate.netmdpi.com The industry standard for acceptance is typically when the found values are within ±0.4% of the calculated values. The analysis is performed using a dedicated CHN analyzer, which involves the complete combustion of a small, precisely weighed sample under controlled conditions and quantifying the resulting combustion gases (CO₂, H₂O, and N₂).

Table 4: Elemental Composition Data for this compound (C₁₀H₁₅N₃)

Element Molecular Weight ( g/mol ) Theoretical (%) Found (%) (Example)
Carbon (C) 120.11 67.76 67.81
Hydrogen (H) 15.12 8.53 8.50
Nitrogen (N) 42.02 23.71 23.65

| Total | 177.25 | 100.00 | 99.96 |

Reactivity and Mechanistic Studies of 3 Piperazin 2 Yl Aniline

Acid-Base Properties and Protonation Equilibria

The presence of three nitrogen atoms, each with a lone pair of electrons, imparts distinct basic characteristics to the 3-(Piperazin-2-yl)aniline molecule. The study of its acid-base properties involves understanding the protonation equilibria associated with these multiple basic sites.

This compound possesses three potential sites for protonation: the nitrogen atom of the aniline (B41778) group and the two nitrogen atoms within the piperazine (B1678402) ring. The basicity of these sites varies significantly due to their different electronic environments.

Aniline Nitrogen: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system through resonance. qorganica.com This delocalization reduces the electron density on the nitrogen atom, making it less available to accept a proton. Consequently, aromatic amines like aniline are significantly weaker bases than aliphatic amines. qorganica.com

Piperazine Nitrogens: The nitrogen atoms in the piperazine ring are secondary aliphatic amines. Their lone pairs are localized and readily available for protonation, making them considerably more basic than the aniline nitrogen. The two piperazine nitrogens are chemically distinct in this compound, which can lead to two different pKa values for the piperazine moiety.

Table 1: Typical pKa Values of Parent Amines

Compound Functional Group Typical pKa of Conjugate Acid
Aniline Aromatic Amine ~4.6

This table presents representative data for the parent compounds to illustrate the expected differences in basicity.

Based on these values, the initial protonation of this compound in an acidic medium is expected to occur preferentially at one of the more basic piperazine nitrogens.

L + H⁺ ⇌ LH⁺ (First Protonation, K₁) LH⁺ + H⁺ ⇌ LH₂²⁺ (Second Protonation, K₂) LH₂²⁺ + H⁺ ⇌ LH₃³⁺ (Third Protonation, K₃)

Where L represents the neutral this compound molecule. The thermodynamics of these equilibria are governed by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each protonation step. The kinetics of proton transfer are generally very fast, often diffusion-controlled, especially in aqueous solutions. datapdf.com The study of these aspects provides insight into the stability of the different protonated species (mono-, di-, and tri-cations) and the energy barriers between them.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline portion of the molecule is highly susceptible to electrophilic aromatic substitution (SₑAr) due to the strong activating effect of the amino (-NH₂) group. wikipedia.org

The primary amino group is a powerful ortho-, para-director. It strongly activates the aromatic ring towards electrophilic attack by donating its lone pair of electrons into the ring via resonance. wikipedia.orgijrar.org This increases the electron density at the positions ortho (C2, C6) and para (C4) to the amino group, making them the most nucleophilic sites. ijrar.org

In this compound, the piperazinyl substituent is located at the meta position relative to the amino group. The regiochemical outcome of an SₑAr reaction is therefore determined by:

The Directing Effect of the -NH₂ Group: This is the dominant electronic factor, favoring substitution at positions 2, 4, and 6.

Steric Hindrance: The bulky piperazin-2-yl group at position 3 can sterically hinder the approach of an electrophile to the adjacent C2 position. This may lead to a preference for substitution at the less hindered C4 (para) and C6 (ortho) positions.

The final product distribution is a balance between these electronic and steric factors and is often established experimentally. ijrar.org

Table 2: Predicted Products of Electrophilic Bromination

Position of Substitution Relation to -NH₂ Relation to Piperazinyl Expected Product Notes
C4 para meta 4-Bromo-3-(piperazin-2-yl)aniline Major product due to strong para-directing effect and moderate steric hindrance.
C6 ortho meta 6-Bromo-3-(piperazin-2-yl)aniline Possible product, less sterically hindered than the C2 position.

This table outlines the predicted regiochemical outcome for a typical electrophilic aromatic substitution reaction based on established chemical principles.

The rate of electrophilic aromatic substitution on the aniline ring is significantly enhanced by the activating -NH₂ group. Aniline itself is much more reactive than benzene (B151609), with reactions like bromination occurring rapidly even under mild conditions. makingmolecules.com Kinetic studies of substitution reactions on substituted anilines typically show a strong dependence on the electronic nature of the substituents. While specific kinetic data for this compound is scarce, studies on related anilines demonstrate that the rate is influenced by the stability of the cationic intermediate (the Wheland intermediate). researchgate.netlumenlearning.com The ability of the aniline nitrogen to donate electron density and stabilize this intermediate is a key factor in the reaction kinetics. wikipedia.org

Nucleophilic Reactivity of Piperazine Nitrogen Atoms

The secondary amine functionalities within the piperazine ring are strong nucleophiles due to the presence of localized electron lone pairs on the nitrogen atoms. researchgate.net They readily participate in a variety of reactions involving electrophilic partners. The piperazine moiety is a common synthon in medicinal chemistry precisely because its nucleophilicity facilitates its incorporation into larger molecules. nih.gov

Common nucleophilic reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form N-alkyl derivatives. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form N-acyl amides. ambeed.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products. nih.gov

Michael Addition: Addition to α,β-unsaturated carbonyl compounds. koreascience.kr

Aromatic Nucleophilic Substitution (SₙAr): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings. nih.gov

Given that the two nitrogen atoms of the piperazine ring are in different chemical environments, regioselectivity can be an issue, potentially leading to mixtures of mono-substituted products. Further reaction can lead to di-substitution. Protecting group strategies are often employed to control the site and extent of reaction on the piperazine ring. nih.gov

Table 3: Examples of Nucleophilic Reactions at the Piperazine Moiety

Reaction Type Electrophile Product Type
N-Acylation Acetyl Chloride N-Acetylpiperazine derivative
N-Alkylation Methyl Iodide N-Methylpiperazine derivative

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Aniline
Piperazine
4-Bromo-3-(piperazin-2-yl)aniline
6-Bromo-3-(piperazin-2-yl)aniline
2-Bromo-3-(piperazin-2-yl)aniline
Benzene
Acetyl Chloride
Methyl Iodide

Reactions with Carbonyl Compounds

The amino groups of this compound can react with carbonyl compounds such as aldehydes and ketones. The primary aniline amine typically undergoes nucleophilic addition to the carbonyl carbon, followed by dehydration to form a Schiff base (imine). The secondary amines in the piperazine ring can also participate in similar reactions, potentially leading to more complex products or polymerization, depending on the stoichiometry and structure of the carbonyl compound. While specific mechanistic studies on this compound are not extensively detailed in the literature, the reactions are expected to follow established mechanisms for aniline and piperazine derivatives.

Formation of Amides and Ureas

The nucleophilic nitrogen atoms of this compound readily react with acylating agents like acyl chlorides or acid anhydrides to form amides. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides yields urea (B33335) derivatives. The relative reactivity of the aniline versus the piperazine nitrogens can be influenced by steric hindrance and electronic effects, allowing for potential selectivity in synthesis. The piperazine scaffold is a common structural element in drug design, and its derivatization into amides and ureas is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov

Complexation Behavior with Metal Ions

The presence of multiple nitrogen donor atoms makes this compound an effective ligand for a wide range of metal ions. The piperazine and aniline groups can coordinate to metal centers, leading to the formation of stable metal complexes and coordination polymers. rsc.org

Coordination Modes and Chelate Formation

This compound can act as a versatile ligand, exhibiting various coordination modes. It can function as a chelating ligand, where both a piperazine nitrogen and the aniline nitrogen bind to the same metal center, forming a stable chelate ring. ebsco.com This bidentate chelation is a common feature of ligands containing similar structural motifs and significantly enhances the thermodynamic stability of the resulting complex, an observation known as the chelate effect. libretexts.org

The piperazine ring itself, typically adopting a chair conformation in its free state, can switch to a boat conformation upon complexation to facilitate the correct orientation of its nitrogen lone pairs for metal binding. Depending on the metal ion, counter-anions, and reaction conditions, the ligand can also act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or extended coordination polymers. researchgate.net The specific geometry of the resulting complex—such as octahedral, square pyramidal, or tetrahedral—is influenced by the coordination preferences of the metal ion and steric factors imposed by the ligand. nih.gov

Stability Constants of Metal Complexes

Factors influencing the stability constants include the nature of the metal ion (with stability often following the Irving-Williams series), the pH of the solution, and the ionic strength of the medium. d-nb.inforesearchgate.net For piperazine-containing macrocycles, which share structural similarities, stability constants have been determined for various divalent metal ions, as shown in the table below. These values illustrate the high affinity of such ligands for transition metals.

EquilibriumLigand Systemlog K
Cu2+ + L ⇌ [CuL]2+Piperazine Macrocycle 221.28 ± 0.02
Ni2+ + L ⇌ [NiL]2+Piperazine Macrocycle 213.68 ± 0.04
Zn2+ + L ⇌ [ZnL]2+Piperazine Macrocycle 212.78 ± 0.05
Cu2+ + L ⇌ [CuL]2+Piperazine Macrocycle 319.78 ± 0.02
Ni2+ + L ⇌ [NiL]2+Piperazine Macrocycle 311.39 ± 0.03
Zn2+ + L ⇌ [ZnL]2+Piperazine Macrocycle 39.76 ± 0.03

Table 1: Stability constants for metal complexes of related piperazine-containing macrocyclic ligands, demonstrating the high affinity for divalent transition metals. Data from pH-potentiometric methods at T = 298 K, I = 0.15 M NaCl. nih.gov

Structure of Metal-Organic Frameworks (MOFs) Incorporating the Scaffold

The rigid structure of the aniline group combined with the flexible and versatile binding geometry of the piperazine ring makes scaffolds like this compound suitable as linkers in the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands.

Redox Chemistry and Electrochemistry

The electrochemical behavior of this compound is characterized by the redox activity of both the aniline and piperazine components. The aniline moiety can be electrochemically oxidized, a process that typically involves the formation of radical cations and can lead to electropolymerization to form conductive polymers analogous to polyaniline.

Studies on the electrochemical copolymerization of aniline and piperazine have shown that while piperazine does not readily homopolymerize, it can be incorporated into a polymer with aniline. mdpi.com The resulting copolymer exhibits its own distinct redox behavior. The electrochemical oxidation of the piperazine ring itself can occur at moderate potentials (below 1.0 V vs. RHE), preserving the ring structure to form ketopiperazines. mdpi.com At higher potentials, ring-opening and overoxidation can occur. mdpi.com

The redox chemistry of metal complexes containing this or similar ligands is also of interest. The metal center can undergo redox reactions (e.g., Ni(II) to Ni(III)), and the potential at which this occurs is modulated by the ligand field. researchgate.net The ligand itself can also be involved in redox processes, which can sometimes lead to its oxidation and decomposition, affecting the stability of the complex. researchgate.net

Lack of Specific Data for this compound Prevents Article Generation

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Applications As a Building Block in Complex Chemical Synthesis

Precursor for Macrocyclic and Polycyclic Systems

The structural rigidity and defined orientation of the functional groups in 3-(Piperazin-2-yl)aniline make it an excellent starting material for the synthesis of macrocyclic and polycyclic frameworks. The piperazine (B1678402) ring can be incorporated into larger ring systems, while the aniline (B41778) group can serve as an anchor or a point for further annulation reactions.

The synthesis of macrocycles often involves the reaction of diamines with dicarbonyl compounds, dihalides, or other electrophilic linkers. The piperazine unit within this compound provides two nitrogen atoms that can participate in such cyclization reactions. For instance, reaction with a suitable di-electrophile can lead to the formation of large, complex macrocycles where the piperazine-aniline motif is an integral part of the structure. The rigidity of the piperazine ring can influence the pre-organization of the linear precursor, potentially increasing the efficiency of the macrocyclization step.

In the realm of polycyclic systems, the piperazine ring is often found incorporated into more complex structures. nih.gov The aniline portion of the molecule can be used to build additional fused rings through reactions like Friedländer annulation or other condensation-cyclization strategies. This approach allows for the creation of intricate, three-dimensional molecules from a relatively simple starting material.

Table 1: Examples of Piperazine-Containing Polycyclic Structures

Compound Class Synthetic Strategy Resulting System Reference
Aza-macrocycles Serendipitous isolation during targeted synthesis 30-anePy2N10Pip2 researchgate.net
Pyridine-based Macrocycles Ligand synthesis with pyridine (B92270) and piperazine rings 17-membered macrocycle (LdiProp) researchgate.net

Synthesis of Heterocyclic Compounds Incorporating the Piperazine-Aniline Motif

The piperazine-aniline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for synthesizing a diverse array of heterocyclic compounds. nih.govnih.govbohrium.com The primary amino group of the aniline can be transformed into various heterocycles, while the secondary amines of the piperazine ring allow for the introduction of different substituents to modulate physicochemical properties like solubility and basicity. nih.gov

Common synthetic strategies to create N-arylpiperazines include:

Palladium-catalyzed Buchwald-Hartwig coupling: This method is widely used to form the C-N bond between an aryl halide and the piperazine nitrogen. nih.gov

Copper-catalyzed Ullmann-Goldberg reaction: An alternative to palladium catalysis for N-arylation. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Effective when the aromatic ring is activated by electron-withdrawing groups. nih.gov

Alternatively, the piperazine ring itself can be constructed from a suitable aniline derivative. nih.gov Once the core motif is established, the molecule can be further elaborated. For example, combinatorial approaches have been used to create libraries of piperazine-tethered thiazole (B1198619) compounds, demonstrating the utility of this scaffold in generating diverse molecular entities. nih.gov The synthesis of 1,2,3-triazole conjugates linked to a piperazine unit is another example of building complex heterocyclic systems from this versatile core. rsc.org

Role in Combinatorial Chemistry Libraries for Material Discovery

Combinatorial chemistry is a powerful technique for rapidly generating large collections of compounds (libraries) for screening in drug and material discovery. nih.govnih.gov The this compound scaffold is well-suited for this approach due to its two distinct points of chemical diversity: the aniline amine and the piperazine nitrogens.

Libraries can be constructed by reacting the aniline group with a set of diverse building blocks (e.g., aldehydes, carboxylic acids, isocyanates) while simultaneously functionalizing the piperazine nitrogen with another set of reagents. This strategy allows for the exponential generation of unique compounds from a small number of starting materials. For instance, a library derived from 4-(piperazin-1-yl)aniline fragments has been successfully constructed for biological screening. researchgate.net The synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters has been developed specifically as intermediates for producing Csp³-enriched compound libraries. nih.gov Similarly, a 61-membered combinatorial library of piperazine-2,5-diones was efficiently synthesized in a one-pot reaction. nih.gov

Table 2: Application of Piperazine Derivatives in Combinatorial Libraries

Library Type Synthetic Approach Purpose Reference
Piperazine-tethered thiazoles Parallel synthesis Drug discovery (antiplasmodial) nih.gov
Piperazine-2,5-diones One-pot combinatorial synthesis Biological evaluation nih.gov
4-(Piperazin-1-yl)aniline fragments Multi-step synthesis and diversification Anticancer therapy researchgate.net

Scaffold for Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The this compound molecule contains key functional groups—specifically the N-H groups of the piperazine and aniline moieties—that can act as hydrogen bond donors and acceptors. This makes it an ideal scaffold for designing self-assembling systems. Piperazine itself is a well-known building block for creating supramolecular networks through self-assembly processes. rsc.orgresearchgate.net

Hydrogen bonds are the primary driving force in many self-assembly processes. The piperazine ring, with its two nitrogen atoms, and the aniline group provide multiple sites for forming strong and directional hydrogen bonds. nih.govbohrium.com These interactions can guide the spontaneous organization of individual this compound molecules into well-defined, higher-order structures such as chains, layers, or three-dimensional networks. rsc.org

The N-H groups of the piperazine ring are particularly effective as hydrogen bond donors. Studies on related piperazine compounds have shown their ability to form robust hydrogen-bonded networks with various co-formers, such as carboxylic acids. rsc.org Furthermore, research has confirmed the formation of specific hydrogen bonds, such as N-H···O and N-H···π interactions, which can stabilize molecular adducts and direct their assembly. acs.orgnih.gov This predictable bonding pattern is crucial for the rational design of crystalline materials and functional supramolecular structures.

Host-guest chemistry involves the formation of complexes where one molecule (the host) encloses another molecule (the guest). nih.govnih.gov The this compound molecule can participate in host-guest systems in several ways.

As a Guest Molecule: The compact and functionalized nature of this compound allows it to fit within the cavities of larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. nih.gov The aniline and piperazine groups can form specific non-covalent interactions (hydrogen bonds, π-π stacking) with the interior surface of the host, leading to stable complex formation.

As a Building Block for Host Molecules: More significantly, this compound can be used as a monomeric unit to construct larger, macrocyclic host molecules. By reacting the bifunctional aniline and piperazine groups with appropriate linkers, it is possible to synthesize cavitands—hosts with well-defined cavities capable of encapsulating smaller guest molecules. The properties of the resulting host can be tuned by modifying the aniline or piperazine moieties of the starting material.

The principles of host-guest chemistry are fundamental to applications ranging from drug delivery, where a host encapsulates a drug molecule for transport, to chemical sensing, where the binding of a guest induces a detectable signal. nih.govdigitellinc.com The structural features of this compound provide a versatile platform for designing novel systems in this field.

Role in Materials Science and Functional Materials

Incorporation into Polymeric Materials

The unique structure of 3-(Piperazin-2-yl)aniline allows it to be integrated into polymer architectures through various strategies, contributing to the synthesis of materials with tailored properties.

The presence of both aniline (B41778) and piperazine (B1678402) groups in this compound opens up multiple pathways for polymerization. The aniline group can undergo oxidative polymerization to form a conductive polyaniline (PANI)-like backbone. youtube.comyoutube.com This process typically involves chemical or electrochemical oxidation in an acidic medium, where the aniline units couple, primarily at the para-position, to create a conjugated polymer chain. youtube.com The incorporation of the piperazine substituent onto the PANI backbone can enhance solubility and introduce specific binding sites, modifying the final properties of the polymer. nih.govjmest.org

Alternatively, the two secondary amine groups within the piperazine ring are reactive sites for condensation polymerization. This allows this compound to act as a monomer in the synthesis of polymers such as polyamides, polyurethanes, or polyureas when reacted with appropriate co-monomers like diacyl chlorides, diisocyanates, or phosgene (B1210022) derivatives, respectively. udayton.edu This approach has been used to create novel piperazine-based polyester (B1180765) urethanes for bioengineering applications. udayton.edu Copolymers can also be synthesized; for instance, aniline and piperazine have been copolymerized to create electroactive hydrogels. ua.esmdpi.com

The table below summarizes potential polymerization routes involving this compound.

Polymerization TypeReactive MoietyCo-monomer ExamplesResulting Polymer ClassPotential Properties
Oxidative Polymerization Aniline RingNone (Self-polymerization)Substituted PolyanilineElectrical conductivity, Redox activity, Chemo-responsiveness
Condensation Polymerization Piperazine Ring (Secondary Amines)Diacyl ChloridesPolyamideHigh thermal stability, Mechanical strength
Condensation Polymerization Piperazine Ring (Secondary Amines)DiisocyanatesPolyurea / PolyurethaneElasticity, Abrasion resistance
Condensation Polymerization Piperazine Ring (Secondary Amines)DianhydridesPolyimideExcellent thermal and chemical resistance

Cross-Linking Agent in Polymer Networks

A cross-linking agent is a molecule that forms chemical bonds between polymer chains, creating a three-dimensional network structure. nagase.com This process transforms thermoplastic materials into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. Piperazine and its derivatives are well-established as effective cross-linking agents, particularly as curing agents for epoxy resins. google.comgoogle.com

The two secondary amine hydrogens in the piperazine ring of this compound are capable of reacting with functional groups in polymer chains. In the context of epoxy resins, each N-H bond can participate in a ring-opening addition reaction with an epoxide group. atamanchemicals.comthreebond.co.jp Since this compound contains two such reactive sites on its piperazine ring, it can connect two different polymer chains, thereby acting as a cross-linker. The aniline moiety, while less reactive under typical curing conditions, remains as a pendant group that can impart additional functionality, such as hydrophobicity or electrochemical activity, to the resulting polymer network. This dual functionality makes it a candidate for creating multifunctional thermoset materials. Piperazine has also been demonstrated to act as a cross-linking agent in the formation of polyimide aerogels, indicating its versatility in creating robust network structures in high-performance polymers. acs.org

Ligand in Catalytic Systems

The nitrogen atoms in both the piperazine and aniline groups of this compound possess lone pairs of electrons, making the molecule an excellent candidate for use as a ligand in catalytic systems. Ligands bind to metal centers and can profoundly influence the catalyst's activity, selectivity, and stability. rsc.orgresearchgate.net

Piperazine-containing compounds have been successfully employed as ligands in a variety of transition metal-catalyzed reactions, including important carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions. nih.govnih.govmdpi.com The nitrogen atoms of the piperazine ring can coordinate to metals such as palladium (Pd), copper (Cu), and zinc (Zn), stabilizing the metal center and facilitating the catalytic cycle. nih.govmdpi.com

In the context of this compound, the two piperazine nitrogens and the aniline nitrogen can potentially act as a tridentate ligand, chelating to a metal ion. This chelation effect often leads to more stable and efficient catalysts. Such ligands are particularly valuable in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govacs.org For instance, palladium complexes bearing aniline-based ligands have shown high activity in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. nih.gov The presence of a chiral center at the C-2 position of the piperazine ring is of significant interest for asymmetric catalysis, where the ligand can control the stereochemical outcome of a reaction to produce a specific enantiomer of the product. researcher.lifeacs.org

Potential Catalytic Applications of this compound as a Ligand
Catalytic ReactionMetal CenterRole of LigandPotential Advantage
Suzuki-Miyaura Coupling Palladium (Pd)Stabilizes Pd(0) and Pd(II) intermediates; influences reductive elimination.High turnover numbers; potential for asymmetric synthesis.
Buchwald-Hartwig Amination Palladium (Pd)Facilitates C-N bond formation; prevents catalyst decomposition.Efficient synthesis of aryl amines; broad substrate scope.
Heck Coupling Palladium (Pd)Controls regioselectivity; stabilizes the active catalyst.Synthesis of substituted alkenes.
Copper-Catalyzed Reactions Copper (Cu)Modulates redox potential of Cu; stabilizes reaction intermediates.Used in Ullmann condensation and click chemistry.

Organocatalysis Involving Amine Functionalities

Organocatalysis utilizes small organic molecules, rather than metal-based catalysts, to accelerate chemical reactions. Secondary amines are a cornerstone of organocatalysis, operating through two primary activation modes: enamine and iminium ion catalysis. mdpi.com Chiral secondary amines are particularly valuable for enantioselective synthesis.

The piperazine moiety of this compound contains two secondary amines. The inherent chirality at the C-2 position makes this compound a promising scaffold for an asymmetric organocatalyst. When reacting with a carbonyl compound (an aldehyde or ketone), the chiral secondary amine can form a nucleophilic enamine or an electrophilic iminium ion intermediate. The stereocenter on the piperazine ring directs the subsequent reaction with a substrate, leading to the preferential formation of one enantiomer of the product. This approach is widely used in fundamental organic transformations such as Michael additions and aldol (B89426) reactions. Piperazine-functionalized polymers have also been developed as solid-supported, reusable organocatalysts, demonstrating the robustness of this functional group in catalytic applications. rsc.org

Component in Smart Materials and Sensors (Non-biological sensing)

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, light, or the presence of a specific chemical analyte. Conductive polymers, particularly polyaniline (PANI), are excellent candidates for such applications due to the sensitivity of their electrical conductivity and optical properties to their immediate environment. researchgate.netresearchgate.net

Polymers synthesized from this compound would possess a PANI-like conductive backbone derived from the aniline units. rsc.org This backbone provides the signal transduction mechanism. The pendant piperazine groups along the polymer chain can act as specific recognition sites for analytes. nih.gov For example, the basic nitrogen atoms of the piperazine ring can interact with acidic gases like hydrogen chloride (HCl) or ammonia (B1221849) (NH₃), causing a change in the polymer's doping state and, consequently, its conductivity. nih.govrsc.org This change can be measured electrically, forming the basis of a chemiresistive sensor.

Furthermore, the piperazine moiety is known to coordinate with various metal ions. A polymer film or hydrogel incorporating this compound units could be used to detect heavy metal ions in aqueous solutions. ua.es The binding of a metal ion to the piperazine sites could induce a conformational change in the polymer or alter its electronic properties, leading to a detectable optical (colorimetric) or electrical signal. rsc.org Such systems are valuable for environmental monitoring and industrial process control. researchgate.netnih.govjfda-online.com

Chemosensors for Metal Ions or Anions

The piperazine and aniline moieties within this compound are key functional groups for the design of chemosensors. These sensors operate by selectively binding to specific ions, which triggers a detectable optical or electrochemical signal. The nitrogen atoms in the piperazine ring, in particular, can act as effective binding sites for heavy and transition metal ions.

A common sensing mechanism involves photoinduced electron transfer (PET). In a typical PET sensor, the piperazine unit is linked to a fluorophore (a molecule that emits light). In the absence of a target ion, an electron transfer from the nitrogen atom of the piperazine to the excited fluorophore quenches the fluorescence (a "switch-off" state). When a metal ion coordinates with the piperazine nitrogen atoms, this electron transfer is inhibited, leading to a restoration or enhancement of fluorescence (a "switch-on" signal).

Research on naphthalimide-piperazine derivatives has demonstrated this principle effectively. These compounds have been shown to act as fluorescent switches for detecting heavy metal ions like mercury (Hg²⁺) and copper (Cu²⁺). mdpi.com The coordination of these ions to the piperazine ring blocks the PET process, resulting in a significant increase in fluorescence intensity, allowing for sensitive detection. mdpi.com While studies may not use this compound directly, its phenylpiperazine core structure is the fundamental unit enabling this sensing capability.

Table 1: Examples of Piperazine-Based Chemosensors and Their Properties

Sensor TypeTarget Ion(s)Sensing MechanismObserved SignalReference
Naphthalimide-Piperazine Derivative (NI-1)Hg²⁺Inhibition of PETFluorescence "switch-off" mdpi.com
Naphthalimide-Piperazine Derivative (NI-2)Cu²⁺Inhibition of PETFluorescence "switch-off" mdpi.com

pH-Responsive Materials

Both the piperazine and aniline components of this compound impart pH sensitivity, making it an excellent monomer for creating "smart" materials that respond to changes in acidity. The nitrogen atoms in the molecule can be protonated or deprotonated depending on the ambient pH, leading to changes in the material's physical or chemical properties, such as swelling, solubility, or fluorescence.

This responsiveness is often based on the same photoinduced electron transfer (PET) mechanism described for metal ion sensing. In acidic conditions, the piperazine nitrogen atoms become protonated. This protonation prevents the electron transfer that quenches fluorescence, resulting in an enhanced emission signal. mdpi.com Therefore, polymers incorporating this moiety can function as fluorescent pH sensors, turning "on" in acidic environments.

Studies on naphthalimide-piperazine derivatives have quantified this behavior, showing a distinct increase in fluorescence intensity in acidic solutions. mdpi.com The apparent pKₐ values (the pH at which half the molecules are protonated) for these systems were found to be 4.98 and 2.91, demonstrating their sensitivity in the acidic range. mdpi.com Similarly, aniline-based dyes have been developed as acidic pH probes that can exhibit a more than 500-fold increase in fluorescence intensity within specific pH ranges. researchgate.net The combination of these two functional groups in one molecule makes this compound a potent building block for highly sensitive pH-responsive materials.

Table 2: pH-Responsive Properties of Materials Containing Piperazine or Aniline Moieties

Material TypepH-Sensitive GroupResponse MechanismKey FindingReference
Naphthalimide-Piperazine (NI-1)PiperazineProtonation inhibits PETFluorescence "on" signal with pKₐ of 4.98 mdpi.com
Naphthalimide-Piperazine (NI-2)PiperazineProtonation inhibits PETFluorescence "on" signal with pKₐ of 2.91 mdpi.com
BODIPY-Aniline DyeAnilineProtonation inhibits PET>500-fold fluorescence increase (pH 4.12-1.42) researchgate.net
Polyaniline (PANI) FilmsAnilineProtonation/deprotonationSpectral variations dependent on pH nih.gov

Precursor for Optoelectronic Materials

The conjugated structure of the phenyl ring combined with the electronic nature of the piperazine and aniline groups makes this compound a promising precursor for optoelectronic materials. By polymerizing this monomer, materials with tailored electronic and optical properties can be created for use in devices like transistors, photovoltaic cells, and electrochromic displays.

Research into phenylpiperazine-containing methacrylic polymers has shown that these materials exhibit semiconductor behavior. nih.gov Their optical energy band gaps were found to be in the range of 2.73 to 2.81 eV, a desirable range for optoelectronic applications. nih.gov The ability to modify the polymer structure allows for the modulation of this energy band gap, making them versatile for different device requirements. nih.gov Such polymers are considered excellent candidates for miniaturized optoelectronic systems, including field-effect transistors and photovoltaic devices. nih.gov

Furthermore, as a diamine, this compound can be used as a monomer for the synthesis of high-performance polymers like polyimides. Polyimides are known for their exceptional thermal stability and mechanical strength, finding use in demanding applications such as the aerospace industry. core.ac.uk The incorporation of the phenylpiperazine structure can also impart specific electrical and optical functionalities into these robust polymer backbones. The polymerization of aniline derivatives is a well-established route to producing electrically conductive polymers, which are the active components in many chemical sensors and electronic devices. nih.govrsc.org

Table 3: Optical Properties of Phenylpiperazine-Containing Polymers

Polymer TypeKey Structural FeatureOptical Energy Band Gap (Eg)Potential ApplicationsReference
Methacrylic PolymerPhenylpiperazine2.73 - 2.81 eVPhotovoltaics, Field-effect transistors, Electrochromic devices nih.gov

Environmental Chemical Transformations and Degradation Pathways of 3 Piperazin 2 Yl Aniline

Photochemical Degradation Under Simulated Environmental Conditions

Sunlight-induced photochemical reactions are a significant pathway for the degradation of many organic pollutants in the environment. For 3-(Piperazin-2-yl)aniline, photolysis is expected to be a relevant transformation process, primarily targeting the aniline (B41778) moiety, which is known to be photoreactive.

The photolysis of aniline and its derivatives generally proceeds through the absorption of ultraviolet (UV) radiation, leading to the formation of excited singlet or triplet states. These excited states can then undergo several reactions, including homolytic or heterolytic cleavage of chemical bonds.

For compounds structurally related to the aniline portion of this compound, such as halogenated anilines, photolysis in the presence of a hydrogen-donating solvent like methanol (B129727) can lead to photosubstitution and photoreduction reactions. rsc.org The process can involve the formation of an anilino radical cation (PhNH2•+) as a transient species. rsc.org It is plausible that the aniline ring of this compound could undergo similar photo-induced transformations. The piperazine (B1678402) ring, being a saturated heterocycle, is generally less susceptible to direct photolysis by environmentally relevant wavelengths of light compared to the aromatic aniline ring.

While specific photoproducts for this compound have not been documented in the literature, the degradation of related anilines suggests potential transformation products. For instance, the photocatalytic degradation of aniline in the presence of TiO2 has been shown to produce intermediates such as aminophenol and benzidine, as well as oligomers. mdpi.com In some cases, azobenzene (B91143) has been identified as a main intermediate product. mdpi.com Therefore, it is conceivable that the photolysis of this compound could lead to hydroxylated aniline derivatives, dimerization products, and further oxidized species. The piperazine ring might remain intact or undergo secondary reactions.

Table 1: Potential Photodegradation Products of the Aniline Moiety based on Analogous Compounds

Precursor Compound Major Intermediate Products Reference
Aniline Aminophenol, Benzidine, Azobenzene mdpi.com
2-Chloroaniline 2-Chlorophenol, p-Benzoquinone mdpi.com

Oxidative Degradation in Aqueous Media

Oxidative processes are crucial for the breakdown of organic compounds in water. These reactions often involve highly reactive oxygen species (ROS) that are naturally present in the environment.

The hydroxyl radical (•OH) is one of the most powerful oxidants in aqueous environments and plays a significant role in the degradation of organic pollutants. The aniline moiety of this compound is expected to be particularly susceptible to attack by hydroxyl radicals. This can lead to the formation of hydroxylated intermediates and subsequent ring-opening. The piperazine ring is also subject to oxidation, particularly at the nitrogen atoms, and can undergo hydrogen abstraction at the carbon atoms initiated by •OH and superoxide (B77818) radicals (•O2−), leading to the formation of radical intermediates. researchgate.net For piperazine itself, oxidative degradation can lead to products such as ethylenediamine (B42938), 2-oxopiperazine, and formylpiperazine. hw.ac.uk

The kinetics of oxidation for aniline and piperazine derivatives have been studied under various conditions. The oxidation of aromatic amines, including anilines, by species such as iron(III) complexes and chlorine dioxide often follows second-order kinetics, being first-order with respect to both the oxidant and the amine. zenodo.orgnih.gov The reaction rates are typically pH-dependent, with increased rates often observed in acidic or alkaline media compared to neutral conditions. nih.govresearchgate.net Studies on the oxidation of piperazines by oxidants like bromamine-T also show a first-order dependence on both the oxidant and the piperazine concentration. scirp.orgresearchgate.net

Table 2: Kinetic Parameters for the Oxidation of Related Aniline and Piperazine Compounds

Compound Oxidant Reaction Order Rate Constant (k) Conditions Reference
Aniline Chlorine Dioxide Second-order 0.11 L·mol⁻¹·s⁻¹ pH 6.86, 287 K nih.gov
Piperazine Bromamine-T First-order (in each reactant) - Buffered acidic medium, 303 K scirp.orgresearchgate.net

Hydrolytic Stability and Transformation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, significant hydrolytic degradation is not expected under typical environmental pH conditions (pH 5-9). Both the aniline and piperazine functional groups are generally stable against hydrolysis in the absence of extreme pH or temperature conditions. The C-N bonds in the aromatic amine and the saturated piperazine ring are not readily susceptible to cleavage by water. Therefore, hydrolysis is likely to be a minor degradation pathway for this compound in the environment compared to photochemical and oxidative processes.

Adsorption and Desorption Behavior in Environmental Matrices (e.g., soil, sediment)

Aniline is known to interact with soil components through various mechanisms, including covalent binding, hydrophobic partitioning, and electrostatic interactions, particularly with humic substances. nih.gov The adsorption of aniline onto soil is influenced by soil properties such as organic matter content and pH. nih.gov Studies have shown that aniline binds to humic materials, which can slow its mineralization. ijcrar.com The adsorption process is often nonlinear and can be described by models such as the Freundlich isotherm. nih.gov Desorption of aniline can be slow, indicating a potential for persistence and reduced bioavailability. researchgate.net

Piperazine, as a cyclic diamine, is expected to be water-soluble. Its adsorption to soil and sediment is likely to be influenced by its ability to be protonated, leading to cation exchange mechanisms with negatively charged soil colloids, such as clay minerals and organic matter. However, piperazine itself has been noted for its low biodegradability, suggesting that its partitioning behavior between solid and aqueous phases is a critical factor in its environmental longevity. semanticscholar.org

Table 1: Predicted Adsorption and Desorption Parameters for this compound in Various Soil Types (Hypothetical Data)

Soil TypeOrganic Carbon (%)Clay Content (%)pHAdsorption Coefficient (Kd) (L/kg)Desorption Hysteresis Index (H)
Sandy Loam1.5156.55 - 150.6 - 0.8
Clay2.5457.220 - 500.4 - 0.6
Organic Soil10.0205.850 - 1500.2 - 0.4

Note: The data in this table is hypothetical and serves to illustrate the expected trends in adsorption and desorption behavior based on the properties of aniline and piperazine. Actual experimental values are required for a precise assessment.

Biodegradation Studies from a Chemical Mechanism Perspective

The biodegradation of this compound is a critical pathway for its removal from the environment. In the absence of direct studies on this compound, the degradation mechanisms can be projected by examining the known biodegradation of aniline and piperazine.

Microbial degradation is a primary mechanism for the removal of aniline from aquatic and terrestrial environments. nih.gov The aerobic biodegradation of aniline is typically initiated by an oxidative deamination to produce catechol. nih.govmdpi.com This reaction is catalyzed by aniline dioxygenase. researchgate.net Catechol is a key intermediate that can then undergo ring cleavage, leading to further degradation and eventual mineralization to carbon dioxide and water. nih.govmdpi.com Several bacterial species, including those from the genera Pseudomonas, Achromobacter, Bacillus, and Rhodococcus, have been identified as capable of degrading aniline. mdpi.comtandfonline.comresearchgate.net

The piperazine ring, in contrast, is generally considered to be more resistant to biodegradation than many other cyclic amines. semanticscholar.org However, some microorganisms, such as certain species of Mycobacterium and Arthrobacter, have been shown to be capable of slowly degrading piperazine, using it as a sole source of carbon and nitrogen. semanticscholar.org

Elucidation of Chemical Degradation Products

Based on the known degradation pathways of its components, the biodegradation of this compound is likely to produce a variety of intermediate products.

From the Aniline Moiety:

Catechol Derivatives: Initial oxidation of the aniline ring is expected to yield substituted catechols.

Ring Cleavage Products: Subsequent metabolism of the catechol intermediates would lead to the formation of aliphatic acids such as cis,cis-muconic acid, which are then further metabolized. nih.govmdpi.com

From the Piperazine Moiety:

N-Formylpiperazine and N-acetylpiperazine: Under certain conditions, acylation of the piperazine nitrogen atoms can occur. nih.gov

Ethylenediamine and its derivatives: Ring opening of the piperazine structure can lead to the formation of linear amines like ethylenediamine. utexas.eduresearchgate.net

Ammonia (B1221849): The nitrogen from the piperazine ring is likely to be released as ammonia during mineralization. utexas.edu

Table 2: Potential Biodegradation Products of this compound

Parent MoietyPotential Degradation ProductChemical Formula
Aniline3-(Piperazin-2-yl)catecholC10H14N2O2
Anilinecis,cis-Muconic acid derivativeC10H12N2O4
Piperazine1-Formyl-3-(3-aminophenyl)piperazineC11H15N3O
PiperazineN-(2-(3-aminophenylamino)ethyl)ethanediamineC10H18N4
BothAmmoniaNH3
BothCarbon DioxideCO2

Note: The listed degradation products are speculative and based on the known biodegradation pathways of aniline and piperazine.

Pathways of Chemical Bond Cleavage

The biodegradation of this compound would involve the enzymatic cleavage of specific chemical bonds within the molecule.

C-N Bond Cleavage (Aniline Moiety): The initial step in aniline degradation involves the cleavage of the C-N bond connecting the amino group to the aromatic ring, through oxidative deamination. nih.gov This is a critical step that leads to the formation of catechol.

Aromatic Ring Cleavage: Following the formation of a catechol intermediate, dioxygenase enzymes would catalyze the cleavage of the aromatic ring, a common strategy in the degradation of aromatic compounds. researchgate.net

C-N and C-C Bond Cleavage (Piperazine Moiety): The biodegradation of the piperazine ring is more complex and less understood. It likely involves a series of enzymatic reactions that lead to the cleavage of both C-N and C-C bonds within the ring structure. Studies on the biotransformation of piperazine-containing drugs suggest that N-oxidation, N-dealkylation, and ring cleavage to form ethylenediamine derivatives are possible pathways. researchgate.net The thermal degradation of piperazine, though under different conditions, also points towards ring opening as a key degradation mechanism. utexas.edu

Future Research Directions and Unexplored Avenues for 3 Piperazin 2 Yl Aniline

Novel Synthetic Routes Utilizing Flow Chemistry or Continuous Processing

The synthesis of piperazine-containing molecules is a well-established field, yet the pursuit of more efficient, sustainable, and scalable methods remains a key research driver. mdpi.com Traditional batch syntheses of piperazine (B1678402) derivatives can be time-consuming and may present challenges in scale-up regarding yield, purification, and safety. mdpi.com Flow chemistry, or continuous processing, offers a promising alternative by providing superior control over reaction parameters, enhancing heat and mass transfer, and enabling safer handling of hazardous intermediates. nih.gov

Future research could focus on developing a continuous flow synthesis for 3-(Piperazin-2-yl)aniline. A potential route could involve the reaction of an appropriate aniline (B41778) precursor with a protected piperazine derivative within a microreactor system. This approach could lead to higher yields, reduced reaction times, and minimized waste production compared to traditional batch methods. nih.gov The transition from batch to continuous flow has been successfully demonstrated for other piperazine functionalizations, highlighting the feasibility of this strategy. mdpi.com

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

ParameterTraditional Batch SynthesisPotential Flow Chemistry Synthesis
Reaction Time Potentially several hours to days nih.govPotentially minutes to a few hours nih.gov
Scalability Can be challenging with potential for decreased yield and safety concerns mdpi.comMore readily scalable with consistent product quality nih.gov
Process Control Limited control over temperature and mixing gradientsPrecise control over reaction parameters nih.gov
Safety Handling of potentially hazardous reagents in large quantitiesSmaller reaction volumes at any given time, enhancing safety nih.gov
Waste Generation Often requires significant solvent for reaction and purificationReduced solvent usage and potentially fewer by-products nih.gov

Application of Machine Learning in Predicting Reactivity and Synthesis Outcomes

The integration of machine learning (ML) into chemical synthesis is a rapidly emerging field with the potential to revolutionize how chemists design and execute reactions. ML models can be trained on vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes.

For this compound, machine learning could be applied to:

Predict regioselectivity: In the functionalization of the piperazine or aniline rings, ML models could predict the most likely site of reaction, guiding the choice of reagents and protecting groups. An existing model has already successfully predicted the major product in the N-alkylation of piperazines by analyzing changes in electron density. mdpi.com

Optimize reaction conditions: By analyzing experimental data, ML algorithms could identify the optimal temperature, pressure, catalyst loading, and solvent system to maximize the yield and purity of this compound.

Propose novel synthetic pathways: Generative ML models could design entirely new and more efficient synthetic routes to the target molecule, potentially uncovering unconventional yet effective chemical transformations.

Development of Advanced Analytical Techniques for Trace Level Detection in Complex Matrices

The ability to detect and quantify trace levels of this compound in complex matrices such as environmental water, biological fluids, or industrial wastewater is crucial for monitoring its fate, transport, and potential impact. While standard techniques like HPLC and GC are commonly used for aniline derivatives, future research should focus on developing more sensitive and selective methods. nih.govthermofisher.com

Advanced analytical techniques that warrant exploration include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the compound in complex samples. researchgate.net Method development would involve optimizing the chromatographic separation and the mass spectrometric parameters for the specific properties of this compound.

Capillary Electrophoresis (CE): CE provides high separation efficiency and requires minimal sample and solvent, making it an environmentally friendly option. nih.gov The use of online concentration techniques, such as field-enhanced sample injection, could significantly improve the detection limits for this compound. nih.gov

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This detector offers excellent selectivity for nitrogen-containing compounds like this compound, reducing interference from matrix components. epa.gov

Table 2: Potential Advanced Analytical Techniques for this compound

TechniquePrinciplePotential Advantages for this compound
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the compound and its fragments. researchgate.netHigh sensitivity and selectivity, suitable for complex matrices. researchgate.net
Capillary Electrophoresis Separation based on the differential migration of ions in an electric field. nih.govHigh separation efficiency, low sample and solvent consumption. nih.gov
GC-NPD Separation by gas chromatography with a detector highly selective for nitrogen-containing compounds. epa.govExcellent selectivity, reducing matrix interference. epa.gov

Exploration of Chiral Derivatives in Asymmetric Catalysis

The piperazine scaffold is a privileged structure in medicinal chemistry and catalysis. nih.gov The presence of a chiral center at the 2-position of the piperazine ring in this compound opens up the possibility of creating novel chiral ligands and catalysts for asymmetric synthesis.

Future research in this area could involve:

Synthesis of enantiomerically pure this compound: Developing synthetic routes to obtain the (R)- and (S)-enantiomers of the compound in high enantiomeric purity. nih.gov

Functionalization to create chiral ligands: Modifying the aniline and the second nitrogen of the piperazine ring with phosphine (B1218219), amine, or other coordinating groups to create a library of chiral ligands.

Application in asymmetric catalysis: Testing the efficacy of these new chiral ligands in a variety of asymmetric reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions. The development of chiral aziridine-functionalized organophosphorus compounds has shown promise in promoting asymmetric [3+2] cycloadditions, suggesting a potential avenue for piperazine-based catalysts. nih.gov

Investigation of this compound as a Core Scaffold for New Material Classes

The unique combination of a flexible piperazine ring and a rigid aromatic aniline group makes this compound an attractive building block for the synthesis of new materials with tailored properties.

Unexplored avenues in this domain include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the piperazine ring and the aniline group can act as coordination sites for metal ions, leading to the formation of novel MOFs. nih.gov These materials could have applications in gas storage, separation, and catalysis.

Polymers with intrinsic microporosity (PIMs): The rigid and contorted structure that could be derived from polymerizing functionalized this compound monomers could lead to the formation of PIMs with high surface areas, useful for membrane-based separations.

Conducting polymers: The aniline moiety suggests that derivatives of this compound could be used to synthesize conducting polymers with potential applications in electronics and sensors.

Deepening Mechanistic Understanding Through Advanced Spectroscopic Probes

A thorough understanding of the structure, dynamics, and reactivity of this compound is essential for its rational application. Advanced spectroscopic techniques can provide detailed insights into its behavior at the molecular level.

Future research should employ a combination of spectroscopic methods, including:

Vibrational Spectroscopy (FTIR and Raman): These techniques can provide detailed information about the vibrational modes of the molecule, helping to elucidate its conformation and intermolecular interactions. niscpr.res.inresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be used to unambiguously assign the proton and carbon signals and to study the conformational dynamics of the piperazine ring. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular formula and to study the fragmentation patterns of the molecule, providing insights into its structure and stability. researchgate.net

Table 3: Spectroscopic Data for Piperazine and Aniline Moieties

Spectroscopic TechniqueCharacteristic Signals for Piperazine RingCharacteristic Signals for Aniline Moiety
FTIR (cm⁻¹) (Approximate) C-H stretching: 2800-3000, N-H stretching: ~3300, C-N stretching: 1020-1250 niscpr.res.inresearchgate.netN-H stretching: 3300-3500, C-N stretching: 1250-1360, Aromatic C-H stretching: ~3030, Aromatic C=C stretching: 1450-1600
¹H NMR (ppm) (Approximate) C-H protons: 2.5-3.5, N-H proton: variable (1-4) nih.govAromatic protons: 6.5-7.5, N-H protons: variable (3-5)
¹³C NMR (ppm) (Approximate) C-H carbons: 40-50 nih.govAromatic carbons: 110-150

Computational Design of Functionalized Derivatives for Targeted Chemical Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties, thereby reducing the need for extensive trial-and-error synthesis.

For this compound, computational methods can be used to:

Predict physicochemical properties: Quantum chemical calculations can be used to predict properties such as LogP, pKa, and solubility for a range of virtual derivatives.

Design molecules with specific binding affinities: Molecular docking and molecular dynamics simulations can be used to design derivatives of this compound that bind to specific biological targets, such as enzymes or receptors. nih.gov

Explore conformational landscapes: Computational methods can be used to study the different conformations that the molecule can adopt and to understand how these conformations influence its properties and reactivity. This is particularly important for the flexible piperazine ring.

The in silico screening of compound libraries has already proven effective in identifying promising piperazine derivatives for various applications, underscoring the potential of this approach for the targeted design of novel this compound-based compounds. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(Piperazin-2-yl)aniline, and how can reaction yields be optimized?

Methodological Answer: A common approach involves reductive amination, where a piperazine derivative is coupled with a substituted aniline precursor. For example, NaBH4/I2 systems in methanol under neutral conditions have been effective for similar compounds, achieving room-temperature reactions with minimal byproducts . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to amine) and monitoring reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR (<sup>1</sup>H, <sup>13</sup>C, DEPT-135) to confirm proton environments and carbon connectivity.
  • HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for purity assessment; retention times and peak symmetry indicate impurities .
  • Mass Spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H14N4).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental spectroscopic data for this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational frequencies (IR/Raman) and NMR chemical shifts. Compare computed spectra with experimental data to assign ambiguous peaks. For example, deviations >5% may indicate conformational flexibility or solvent effects. Software like Gaussian or ORCA facilitates these analyses .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound intermediates?

Methodological Answer:

  • Intermediate Stabilization: Protect amine groups with Boc or Fmoc during reactive steps to prevent side reactions.
  • Catalytic Optimization: Screen palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) for cross-coupling steps.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of charged intermediates, improving reaction homogeneity .

Q. How does the electronic structure of this compound influence its reactivity in organometallic catalysis?

Methodological Answer: The piperazine ring’s electron-rich nitrogen atoms act as ligands, coordinating to transition metals (e.g., Pt, Pd) in catalytic cycles. Cyclic voltammetry (CV) can assess redox activity, while X-ray crystallography of metal complexes reveals binding modes. For example, tetradentate Pt complexes derived from similar aniline derivatives show enhanced luminescence due to rigid π-conjugation .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (CSPs) in preparative HPLC (e.g., amylose-based columns) to separate enantiomers.
  • Asymmetric Catalysis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key synthetic steps to enforce stereochemistry.
  • Process Monitoring: In-line PAT (Process Analytical Technology) tools like FTIR track enantiomeric excess (ee) in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.